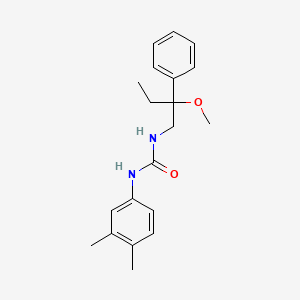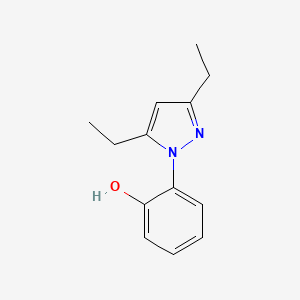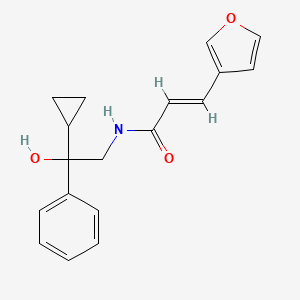![molecular formula C11H9NO3S2 B2950456 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 536727-51-2](/img/structure/B2950456.png)
4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the linear formula C5H7NO4S2 . It is part of a class of compounds known as thiazolidinones, which are of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .
Synthesis Analysis
Thiazolidinone derivatives, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been the subject of extensive research. Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis
The molecular structure of “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidinones, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been used as vehicles in the synthesis of valuable organic combinations . They have been used in probe design and the novel synthesis of thiazolidine derivatives using various agents .科学的研究の応用
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their potential in cancer treatment. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for anticancer agents. These compounds have shown efficacy in inhibiting the growth of cancer cells by targeting various biological pathways .
Antimicrobial Properties
The structural complexity of thiazolidine derivatives contributes to their antimicrobial activity. They have been found to be effective against a range of bacterial and fungal pathogens, offering a promising avenue for the development of new antibiotics .
Anti-inflammatory Effects
Due to their chemical structure, thiazolidine derivatives can modulate inflammatory responses in the body. This makes them potential candidates for treating inflammatory diseases, including arthritis and asthma .
Neuroprotective Potential
Research has indicated that thiazolidine derivatives may possess neuroprotective properties, offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting oxidative stress and neuronal damage .
Antioxidant Activity
The sulfur atom in thiazolidines is responsible for their antioxidant properties. These compounds can neutralize free radicals, thereby preventing oxidative stress-related damage to cells and tissues .
Anticonvulsant Uses
Thiazolidine derivatives have been explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Probe Design for Drug Discovery
The unique structure of thiazolidine derivatives allows them to be used as probes in drug discovery, helping to identify new therapeutic targets and pathways .
Enhancing Drug Solubility
One of the challenges in drug development is the low water solubility of many compounds, which can hinder their clinical application. Thiazolidine derivatives have been utilized to improve the solubility of drugs, thereby enhancing their bioavailability and therapeutic potential .
作用機序
将来の方向性
Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The detailed description of the existing modern standards in the field presented in various articles may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .
特性
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKTXQZCVARUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)




![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)

